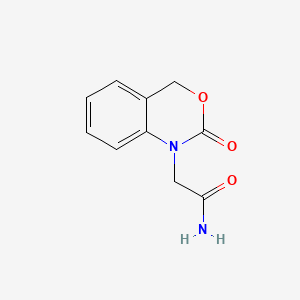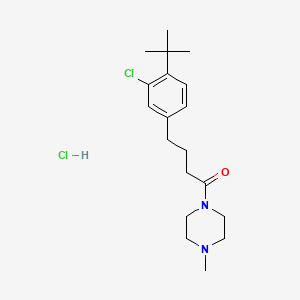![molecular formula C12H20S2 B14694750 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane] CAS No. 28640-50-8](/img/structure/B14694750.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] is a complex organic compound characterized by its unique spirocyclic structure This compound contains a bicyclo[42
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations One common approach is the Diels-Alder reaction, which forms the bicyclo[421]nonane coreThe reaction conditions often require precise control of temperature and pH to ensure the desired regio- and stereoselectivity .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the bicyclo[4.2.1]nonane core can lead to the formation of different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[4.2.1]nonane core can modulate the compound’s binding affinity to different receptors, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-2,2’-[1,3]dithiane]
- Bicyclo[4.2.1]nonane derivatives
- 1,3-Dithiane derivatives
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
28640-50-8 |
|---|---|
Molekularformel |
C12H20S2 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
spiro[1,3-dithiane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C12H20S2/c1-2-5-11-7-6-10(4-1)12(11)13-8-3-9-14-12/h10-11H,1-9H2 |
InChI-Schlüssel |
GZBXUXSOPNWBRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCC(C1)C23SCCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


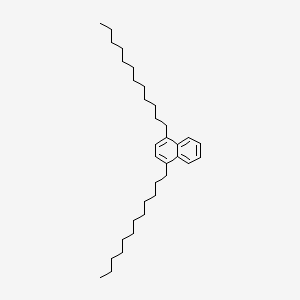
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
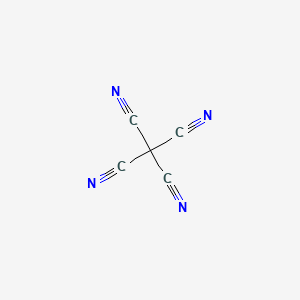
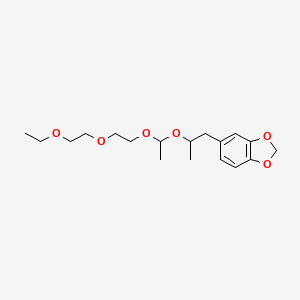
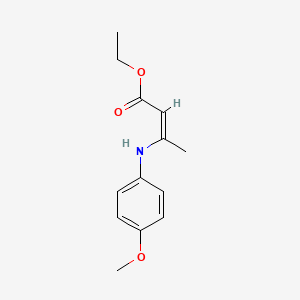
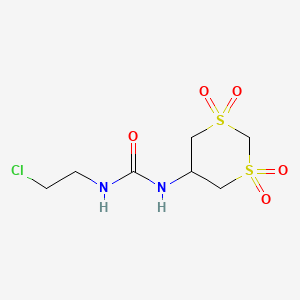
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
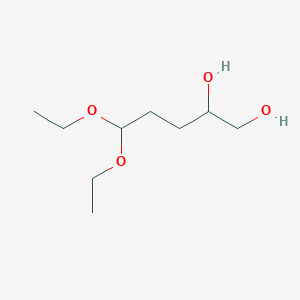
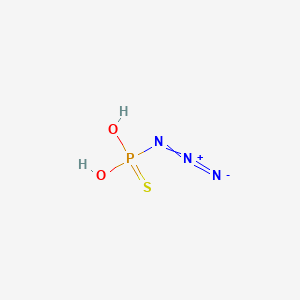
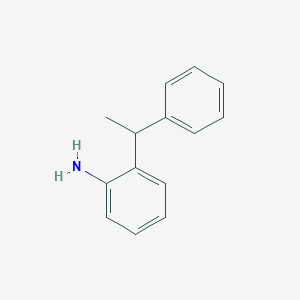
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
